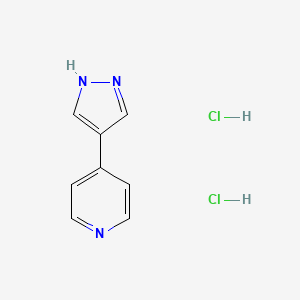

4-(1H-pyrazol-4-yl)pyridine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1H-pyrazol-4-yl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C8H9Cl2N3 and its molecular weight is 218.08. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: 2,4-pyridinedione and hydrazine.

Reaction Conditions: Acidic environment, often using hydrochloric acid.

Procedure: The starting materials are mixed and heated under reflux conditions to facilitate the reaction, leading to the formation of 4-(1H-pyrazol-4-yl)pyridine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Reactors: Large-scale reactors are used to mix and heat the starting materials.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Substitution Reactions

The pyrazole and pyridine rings may undergo substitution reactions depending on substituents. For example:

-

Electrophilic substitution : Possible on the pyridine ring if reactive groups are present.

-

Nucleophilic substitution : May occur at the pyrazole nitrogen under basic conditions, though steric hindrance can limit this .

Cyclization and Ring-Opening

-

Intramolecular cyclization : If functional groups are present, the molecule could undergo cyclization to form fused heterocyclic structures .

-

Ring-opening : Under acidic or strongly nucleophilic conditions, the pyridine or pyrazole rings might open, though this is less common due to their aromatic stability .

Metal Complexation

While not explicitly studied for this compound, pyrazole nitrogen atoms can coordinate with metal ions (e.g., Fe, Cu) under basic conditions, forming complexes. This reactivity is context-dependent and influenced by the dihydrochloride salt’s protonation state .

Oxidation/Reduction

No direct oxidation/reduction studies are reported for this compound, but pyrazole and pyridine rings are generally resistant to redox reactions. Substituents with oxidizable groups (e.g., -NH₂) could undergo oxidation under specific conditions .

Structural and Stability Considerations

The dihydrochloride salt form increases solubility in polar solvents but reduces nucleophilicity due to protonation. Deprotonation under basic conditions could reactivate the compound for reactions like substitution or metal complexation .

Pharmacological Context

While not directly addressing chemical reactivity, studies on pyrazol-4-yl-pyridine derivatives highlight their role as positive allosteric modulators of muscarinic receptors (e.g., M₄ subtype). This biological activity underscores the importance of synthetic methods that preserve the core structure .

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 4-(1H-pyrazol-4-yl)pyridine dihydrochloride, exhibit promising anticancer properties. A study highlighted the synthesis of various pyrazole derivatives that showed significant cytotoxicity against different cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation .

Neurological Disorders

This compound acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. It has been investigated for its potential in treating neurological disorders such as Alzheimer’s disease and schizophrenia. The modulation of M4 receptors can help restore cognitive functions impaired by these conditions, offering a novel therapeutic approach .

Anti-inflammatory and Analgesic Properties

The compound is also recognized for its role in developing anti-inflammatory and analgesic drugs. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for managing chronic inflammatory diseases .

Agricultural Chemistry

Agrochemical Formulation

In agricultural research, this compound is utilized to enhance the efficacy of pesticides and herbicides. Studies have shown that compounds with pyrazole rings improve the performance of agrochemicals by increasing their bioavailability and reducing degradation rates in the environment .

Material Science

Development of Novel Materials

The compound's unique chemical structure allows for its application in material science, particularly in creating polymers with enhanced properties such as durability and resistance to environmental factors. Research is ongoing to explore its use in coatings and other materials that require specific mechanical and chemical properties .

Case Studies

Mécanisme D'action

The mechanism of action of 4-(1H-pyrazol-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism[][1].

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(1H-pyrazol-3-yl)pyridine: Similar structure but with the pyrazole ring attached at a different position.

4-(1H-pyrazol-5-yl)pyridine: Another positional isomer with different chemical properties[][1].

Activité Biologique

The compound 4-(1H-pyrazol-4-yl)pyridine dihydrochloride is a derivative of pyrazole and pyridine, which has garnered attention for its diverse biological activities. This article examines its pharmacological properties, including its role as an allosteric modulator of muscarinic acetylcholine receptors, antimicrobial effects, and potential anticancer properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies of pyrazol-4-yl-pyridine derivatives have revealed that modifications to the pyrazole and pyridine rings significantly influence biological activity. For instance, certain derivatives have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, which is implicated in various neurological disorders.

Key Findings:

- Allosteric Modulation : Compounds like this compound enhance the binding affinity of acetylcholine at the M4 receptor, potentially aiding in the treatment of conditions such as Alzheimer's disease and schizophrenia .

- Binding Affinity : The estimated binding affinity (pK_B) values for these compounds range from 6.3 to 6.5, indicating a strong interaction with the receptor .

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The dihydrochloride form has shown efficacy against various bacterial strains.

In Vitro Evaluation:

- Minimum Inhibitory Concentration (MIC) : Various derivatives were tested, with some showing MIC values as low as 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

- Biofilm Formation : The compound also inhibited biofilm formation in pathogenic bacteria, suggesting its potential utility in treating biofilm-associated infections .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 0.22 - 0.25 | Excellent |

| Other derivatives | Varies | Moderate to excellent |

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied, with promising results indicating their ability to inhibit cancer cell proliferation.

Case Studies:

- Cell Line Studies : Compounds derived from pyrazol-4-yl-pyridine were tested against various cancer cell lines such as A549 and MCF-7. Notably, some derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| A549 | Compound X | 0.95 |

| MCF-7 | Compound Y | 0.08 |

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Kinases : Certain derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Modulation of Signaling Pathways : By acting as PAMs at muscarinic receptors, these compounds can influence neurotransmitter signaling pathways, potentially reversing neurodegenerative symptoms.

Propriétés

IUPAC Name |

4-(1H-pyrazol-4-yl)pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.2ClH/c1-3-9-4-2-7(1)8-5-10-11-6-8;;/h1-6H,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUQULULHBLINO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CNN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.